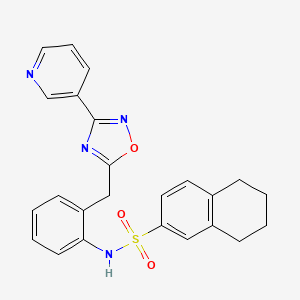
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step processes including cyclocondensation, condensation with various aldehydes, and reactions with thioglycolic acid in DMF or similar solvents. These processes lead to the formation of compounds with benzofuran, pyrazole, and thiophene groups, indicating the complexity and versatility of the synthetic routes available for such molecules (Idrees, Kola, & Siddiqui, 2019).
Molecular Structure Analysis
The molecular structure of compounds within this class has been elucidated using various spectral techniques including IR, 1H NMR, 13C NMR, and Mass spectra. These techniques confirm the presence of the benzofuran, pyrazole, and thiophene moieties and provide detailed insights into the molecular architecture of these compounds (Idrees, Kola, & Siddiqui, 2019).
Chemical Reactions and Properties
Compounds in this category have shown potential for antimicrobial activity, indicating their chemical reactivity and potential applications. The structure-activity relationship is influenced by the nature of substituents on the heteroaryl fragment, with thiophene analogs showing superior activity in some cases. This suggests the importance of molecular structure in determining the chemical properties and reactivity of these compounds (Allan et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
Knoevenagel condensation, a significant reaction in organic chemistry, is utilized in synthesizing α, β-unsaturated ketones/carboxylic acids, which serve as precursors for developing biologically active molecules. This process has been applied to various pharmacophoric aldehydes and active methylenes, generating compounds with notable anticancer activities. The versatility of this reaction underscores its utility in drug discovery, particularly in generating molecules targeting cancer, DNA, microtubules, and various kinases (Tokala, Bora, & Shankaraiah, 2022).
Structure-Activity Relationships of Thiophene Derivatives
Thiophene derivatives exhibit a wide range of therapeutic properties due to their varied molecular structures. Research into the structure-activity relationships of these compounds reveals no consistent activity pattern, suggesting that the modification and substitution on the thiophene ring can lead to compounds with significant biological activities. This insight is crucial for the design and synthesis of new therapeutic agents with enhanced efficacy and specificity (Drehsen & Engel, 1983).
Development of Novel CNS Acting Drugs
The search for novel CNS acting drugs focuses on heterocycles with heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O), which form the largest class of organic compounds with CNS activity. Compounds containing functional groups like furan, thiophene, and pyrrole have shown effects ranging from depression to convulsion. Identifying these functional chemical groups provides a foundation for synthesizing compounds with potential CNS activity, highlighting the importance of structural diversity in drug discovery for CNS disorders (Saganuwan, 2017).
Eigenschaften
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-18(17-10-13-4-1-2-5-16(13)23-17)19-11-15(14-6-9-24-12-14)21-8-3-7-20-21/h1-10,12,15H,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUMBYJIRWDNRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CSC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2488602.png)

![N-methyl-1-[4-(3,3,3-trifluoropropoxy)phenyl]methanamine](/img/structure/B2488604.png)

![1-(4-Tert-butylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2488609.png)
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B2488610.png)
![Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2488612.png)




![4-oxo-N-pentyl-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2488621.png)

![2-chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide](/img/structure/B2488624.png)